REACTION_CXSMILES
|
BrC1C=CC(OC2C=CC=CC=2)=C(C)C=1.[O:16]([C:23]1[CH:30]=[CH:29][C:28]([B:31]2[O:35][C:34]([CH3:37])([CH3:36])[C:33]([CH3:39])([CH3:38])[O:32]2)=[CH:27][C:24]=1[C:25]#N)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CCCCCCC.C(OCC)(=O)C>[C:17]1([O:16][C:23]2[CH:30]=[CH:29][C:28]([B:31]3[O:35][C:34]([CH3:36])([CH3:37])[C:33]([CH3:39])([CH3:38])[O:32]3)=[CH:27][C:24]=2[CH3:25])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|
|
Name
|
4-bromo-2-methyl-1-phenoxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC1=CC=CC=C1)C
|
Name
|
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C#N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |